molecular formula C9H10Cl2F3NO B1484218 4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride CAS No. 2204052-01-5

4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride

Cat. No. B1484218
CAS RN: 2204052-01-5
M. Wt: 276.08 g/mol
InChI Key: KGHFZZNECMZJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C9H9ClF3NO · HCl . It is used as a laboratory chemical and in the synthesis of other substances .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is 276.08 g/mol . The compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 208-214 °C . It is slightly soluble in DMSO, methanol, and water . The LogP value, which indicates its solubility in water and oil, is 2.692 .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on compounds with structural similarities or related chemical functionalities, offering insights into synthesis routes and chemical behavior. For example, the synthesis and characterization of chloro- and trifluoroethoxy-substituted compounds have been explored to understand their chemical properties and potential applications in various fields, including pharmaceuticals and material science. These studies provide a foundation for the synthesis of complex molecules and materials with specific desired properties, such as enhanced stability, reactivity, or biological activity (Qian et al., 1994).

Application in Polymer and Material Science

The development of new materials, especially polymers and resins containing benzylamine residues, highlights the compound's relevance in material science. These materials are designed for specific functionalities, including potential applications as substrates for enzymatic reactions or as components in advanced material systems. The synthesis of monomers and polymers incorporating benzylamine structures demonstrates the versatility and applicability of these compounds in creating novel materials with unique properties (Bertini et al., 1999).

Exploration in Catalysis and Chemical Reactions

Research on benzylamine-supported platinum(IV) complexes has shown significant potential in catalysis, particularly in anticancer activity and DNA binding studies. These complexes exhibit promising applications in medicinal chemistry and drug development, demonstrating the compound's versatility beyond traditional synthetic applications. The study of these complexes' structure–activity relationships provides insights into their mechanism of action and potential uses in creating more effective therapeutic agents (Ameta et al., 2013).

Contributions to Synthetic Methodology

The compound and its derivatives have also been used to develop new synthetic methodologies, such as the one-pot synthesis of functionalized benzo[c]coumarins. This highlights the role of trifluoroethoxy and benzylamine functionalities in facilitating complex chemical transformations, contributing to the advancement of synthetic organic chemistry and the development of new compounds with potential applications in pharmaceuticals and materials science (Sosnovskikh et al., 2016).

Safety And Hazards

“4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” may cause an allergic skin reaction and serious eye damage . Precautions should be taken to avoid breathing dust and contact with skin or eyes . Contaminated work clothing should not be allowed out of the workplace . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .

properties

IUPAC Name

[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHFZZNECMZJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Reactant of Route 5
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Reactant of Route 6
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.